N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide hydrochloride is a chemical compound with the CAS Number 1306607-04-4. This compound belongs to the class of piperidine derivatives and is characterized by its unique structural features, which include a chloro and fluorine substituent on the phenyl ring. Its molecular formula is , and it has a molecular weight of approximately 293.16 g/mol. The compound is primarily recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The synthesis of N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide hydrochloride typically involves several steps common to the synthesis of piperidine derivatives. While specific methods for this compound were not detailed in the search results, general strategies include:
These methods are typical for synthesizing complex organic molecules and would require optimization based on specific reaction conditions and desired yields.
The molecular structure of N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide hydrochloride can be described using various chemical notations:
InChI=1S/C12H14ClFN2O.ClH/c13-10-7-9(1-2-11(10)14)16-12(17)8-3-5-15-6-4-8;/h1-2,7-8,15H,3-6H2,(H,16,17);1H
C1CNCCC1C(=O)NC2=CC(=C(C=C2)F)Cl.Cl
These notations provide insight into the compound's connectivity and stereochemistry. The presence of both chlorine and fluorine atoms on the phenyl ring contributes to its unique chemical properties.
N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are fundamental in organic synthesis and medicinal chemistry, allowing for the modification and enhancement of the compound's biological activity.
While specific mechanisms of action for N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide hydrochloride are not explicitly detailed in available literature, compounds within its class often exhibit biological activity through interactions with various receptors or enzymes. For instance:
Understanding these mechanisms is crucial for developing therapeutic applications and predicting biological effects.
N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide hydrochloride exhibits several notable physical and chemical properties:
Relevant data includes:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 293.16 g/mol |
| Melting Point | Not specified |
| Solubility | Moderate (varies by solvent) |
N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide hydrochloride has potential applications in various scientific fields:
This compound exemplifies how modifications to piperidine derivatives can lead to significant advancements in pharmaceutical research and development.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: